molecular formula C18H19NO4 B13507252 4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid

4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid

Katalognummer: B13507252
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: XKLYWHHASFUGPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group attached to a phenyl ring, which is further connected to a butanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Butanoic Acid Chain: The protected amino compound is then subjected to a Friedel-Crafts acylation reaction with butanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step attaches the butanoic acid chain to the phenyl ring.

    Deprotection: Finally, the benzyloxycarbonyl protecting group is removed using hydrogenation with a palladium catalyst (Pd/C) under hydrogen gas (H2) atmosphere, yielding the desired 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications at other positions on the molecule. Upon deprotection, the free amino group can interact with biological targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-{[(methoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.

    4-(4-{[(acetoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with an acetoxycarbonyl protecting group.

    4-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a tert-butoxycarbonyl protecting group.

Uniqueness

4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry and medicinal chemistry applications where selective protection and deprotection of functional groups are crucial.

Eigenschaften

Molekularformel

C18H19NO4

Molekulargewicht

313.3 g/mol

IUPAC-Name

4-[4-(phenylmethoxycarbonylamino)phenyl]butanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(21)8-4-7-14-9-11-16(12-10-14)19-18(22)23-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,22)(H,20,21)

InChI-Schlüssel

XKLYWHHASFUGPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.